molecular formula C22H16N2O4 B3569172 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate

4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate

Cat. No.: B3569172
M. Wt: 372.4 g/mol
InChI Key: DCXBWVDZBXMWCN-UHFFFAOYSA-N
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Description

4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate is a chemical compound with the molecular formula C22H16N2O4 and a molecular weight of 372.4 g/mol. This compound is known for its unique structure, which includes a benzoxazole moiety linked to a phenyl ring through a carbamoyl group, and an acetate group attached to another phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate typically involves the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring is synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative.

    Coupling Reaction: The benzoxazole derivative is then coupled with an isocyanate to form the carbamoyl linkage.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl benzoate
  • 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl propionate

Uniqueness

4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetate group, in particular, differentiates it from other similar compounds, influencing its solubility and reactivity.

Properties

IUPAC Name

[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-14(25)27-18-11-9-15(10-12-18)21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXBWVDZBXMWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360348
Record name ST031308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5770-23-0
Record name ST031308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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